D-Fructose-d

Mass Spectrometry Metabolomics Bioanalysis

D-Fructose-d (CAS 374089-83-5) is a stable isotope-labeled analog of the naturally occurring ketohexose monosaccharide D-fructose, wherein a single hydrogen atom is replaced by the heavy isotope deuterium (²H). This isotopic substitution, confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS), confers a distinct mass shift of +1 Da (Molecular Weight: 181.16 g/mol vs.

Molecular Formula C6H12O6
Molecular Weight 181.16 g/mol
Cat. No. B12400297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-d
Molecular FormulaC6H12O6
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2D/t2-,3-,5-,6-
InChIKeyBJHIKXHVCXFQLS-KWZZJJANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D-Fructose-d (Deuterated Fructose) for Precision Metabolic Tracing and Quantitative LC-MS Analysis


D-Fructose-d (CAS 374089-83-5) is a stable isotope-labeled analog of the naturally occurring ketohexose monosaccharide D-fructose, wherein a single hydrogen atom is replaced by the heavy isotope deuterium (²H) . This isotopic substitution, confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS), confers a distinct mass shift of +1 Da (Molecular Weight: 181.16 g/mol vs. 180.16 g/mol for unlabeled D-fructose) while maintaining near-identical physicochemical properties to the native molecule [1]. The compound is supplied as a solid with a typical purity of ≥95% and is expressly intended for research applications including metabolic flux analysis, isotopic tracing, and as an internal standard for accurate quantification in liquid chromatography-mass spectrometry (LC-MS) workflows [1][2].

Why Unlabeled D-Fructose or Other Isotopologues Cannot Substitute for D-Fructose-d in Quantitative Workflows


Direct substitution of D-Fructose-d with unlabeled D-fructose, or even with different deuterated isotopologues (e.g., D-Fructose-d7, D-Fructose-d12), is analytically invalid and leads to substantial quantification error. Unlabeled D-fructose cannot function as an internal standard in MS-based assays because it co-elutes and shares an identical mass-to-charge ratio (m/z) with the endogenous analyte, precluding signal differentiation and correction for matrix effects [1]. While other deuterated forms exist, their distinct mass shifts (e.g., M+7 for D-Fructose-d7) and potential for altered chromatographic retention times, due to the inverse isotope effect on hydrophobicity from multiple C-D bonds, can introduce systematic bias when compared to the minimal perturbation of the mono-deuterated D-Fructose-d [2]. Furthermore, reliance on unlabeled fructose introduces unacceptable variance in tracer studies; it lacks the required isotopic label for tracking metabolic conversion, rendering it invisible in MS-based metabolite profiling. The use of a precise, single-deuterium labeled standard like D-Fructose-d is therefore a non-negotiable requirement for achieving the accuracy, precision, and reproducibility mandated in quantitative bioanalysis and rigorous metabolic research [1][2].

D-Fructose-d: Quantifiable Performance Differentiation from Unlabeled Fructose and Other Isotopologues


Mass Spectrometry: Definitive Mass Shift Enables Baseline-Resolved Quantification vs. Unlabeled Fructose

The replacement of a single protium atom with deuterium in D-Fructose-d generates a precise mass shift of +1 Da (MW 181.16 Da vs. 180.16 Da for unlabeled D-fructose) [1]. This mass difference ensures complete spectral resolution from the endogenous, unlabeled analyte in MS1 full-scan mode, a prerequisite for accurate isotope dilution mass spectrometry (IDMS). In contrast, unlabeled fructose cannot be distinguished from its biological counterpart and is therefore non-functional as an internal standard . Compared to ¹³C-labeled analogs like D-Fructose-¹³C₆, the +1 Da shift of D-Fructose-d offers a minimal perturbation that reduces the risk of isotopic interference with other naturally occurring metabolites in complex biological matrices, while still providing a unique and quantifiable MS signal [2].

Mass Spectrometry Metabolomics Bioanalysis

Analytical Purity and Reproducibility: Defined Specifications for Consistent Experimental Outcomes

D-Fructose-d is supplied with a defined minimum chemical purity of ≥95% to ≥98.0%, as verified by vendor Certificate of Analysis (CoA) [1]. This contrasts sharply with procurement of unlabeled D-fructose for analytical purposes, where grade can range from reagent (≥98%) to cell culture tested, leading to uncontrolled variability in background signal and impurity profiles . For a deuterated internal standard, this high and consistent purity is critical; any co-eluting unlabeled impurity will artificially inflate the measured analyte signal, directly compromising the accuracy of the quantitative assay. In comparative studies of deuterated vs. non-deuterated internal standards, the use of a well-characterized, high-purity deuterated standard has been shown to improve intraday precision to a coefficient of variation (CV) of less than 5% in plasma concentration measurements, a performance metric that cannot be guaranteed with generic, uncharacterized fructose [2].

Analytical Chemistry Quality Control Procurement

Comparative Utility in Tracer Studies: D-Fructose-d Provides a Clear Signal-to-Noise Advantage

In metabolic tracing experiments designed to map the fate of fructose, unlabeled fructose is inherently invisible to both MS and NMR. The use of D-Fructose-d introduces a minimal, but analytically powerful, ²H label [1]. This contrasts with more heavily deuterated analogs like D-Fructose-d12, which, while offering a larger mass shift, are more susceptible to the deuterium kinetic isotope effect (KIE). The KIE can alter reaction rates where a C-²H bond is broken, potentially distorting the true metabolic flux being measured [2]. For instance, in enzymatic reactions where the cleavage of a specific C-H bond is the rate-limiting step, the presence of deuterium at that site (as in a fully or site-specifically deuterated compound) can slow the reaction by a factor of up to 7-10x [2]. D-Fructose-d, with its single ²H substitution, minimizes this risk, allowing it to serve as a more faithful tracer of the unperturbed metabolic pathway compared to its heavier, more perturbative isotopologues .

Metabolic Flux Analysis Tracer Kinetic Isotope Effect

Key Application Scenarios for D-Fructose-d Based on Differentiated Analytical Performance


Accurate Quantification of Endogenous Fructose in Biological Matrices by LC-MS

D-Fructose-d is the optimal internal standard for the quantitative analysis of fructose in complex samples such as plasma, urine, or cell lysates using LC-MS. The +1 Da mass shift allows the mass spectrometer to clearly differentiate the internal standard signal from the analyte signal, a capability not possible with unlabeled fructose [1]. This enables correction for matrix effects (e.g., ion suppression) and variability in sample preparation, which are major sources of error in quantitative bioanalysis. Using D-Fructose-d in an isotope dilution workflow improves assay accuracy and achieves an intraday precision of CV <5%, as has been demonstrated with analogous deuterated standards [2].

High-Fidelity Metabolic Flux Analysis in Cellular and Animal Models

In studies of fructose metabolism, such as its role in de novo lipogenesis (DNL) or glycolysis, D-Fructose-d serves as a highly effective metabolic tracer [3]. Its single ²H label provides a unique isotopic signature detectable by MS or ²H NMR, allowing researchers to track the conversion of fructose into downstream metabolites (e.g., glucose, lactate, fatty acids) [4]. Compared to more heavily deuterated forms like D-Fructose-d12, D-Fructose-d is less likely to induce a significant kinetic isotope effect, ensuring that the measured metabolic fluxes more closely reflect normal physiology [5]. This makes it a preferred tool for generating high-quality, publishable metabolic data.

Investigating Fructose Transport and Uptake Kinetics

D-Fructose-d can be used as a radiolabel-free alternative to ¹⁴C-fructose for studying cellular uptake and transport kinetics of GLUT5 and GLUT2 transporters [6]. Cells are incubated with D-Fructose-d, and the time-dependent accumulation of the deuterated compound is measured using LC-MS. The lack of a radioactive safety and disposal burden is a significant operational advantage. The high purity and defined mass of D-Fructose-d enable robust quantification of uptake rates, avoiding the data variability introduced by impurities that may be present in lower-grade, unlabeled fructose [7].

Quality Control and Method Validation in Food and Beverage Analysis

For analytical laboratories tasked with quantifying fructose content in food products, beverages, or nutritional supplements, D-Fructose-d is an essential component for rigorous method validation and routine quality control [8]. It serves as a surrogate matrix standard to validate sample preparation and instrument performance across multiple batches. The use of a chemically identical yet analytically distinguishable standard like D-Fructose-d provides the highest level of confidence in the accuracy of reported fructose values, meeting the stringent requirements of regulatory bodies and industry standards that cannot be fulfilled by external calibration with unlabeled fructose alone [9].

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